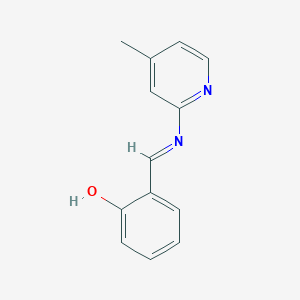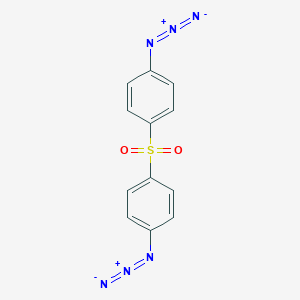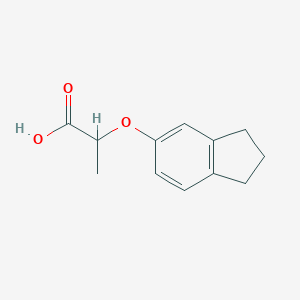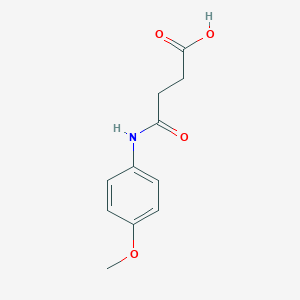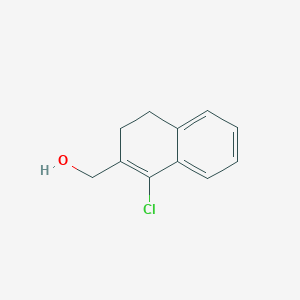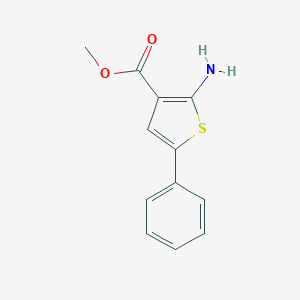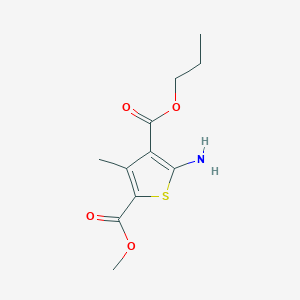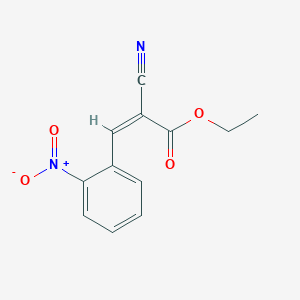
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate, also known as ethyl (Z)-2-cyano-3-(2-nitrophenyl)acrylate, is a chemical compound that has gained significant attention in the scientific community. It is an organic compound with the molecular formula C12H9N2O4 and a molar mass of 247.21 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols and amines.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. However, it has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various other compounds. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for the research on ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, the investigation of its potential toxicity and environmental impact is another potential future direction for research.
In conclusion, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is a versatile compound with potential applications in various fields. Its unique properties make it an important compound in scientific research, particularly in organic synthesis. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate can be synthesized through a variety of methods. One of the most common methods is the Knoevenagel condensation reaction. In this reaction, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate cyanoacetate and 2-nitrobenzaldehyde are reacted in the presence of a base catalyst such as piperidine to form the desired product.
Applications De Recherche Scientifique
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. It is widely used as a starting material for the synthesis of various other compounds.
Propriétés
Numéro CAS |
5470-58-6 |
|---|---|
Nom du produit |
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate |
Formule moléculaire |
C12H10N2O4 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-5-3-4-6-11(9)14(16)17/h3-7H,2H2,1H3/b10-7- |
Clé InChI |
CZPQZBRWWGSHSL-YFHOEESVSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C#N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



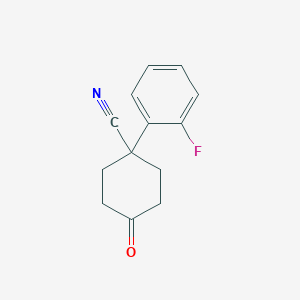
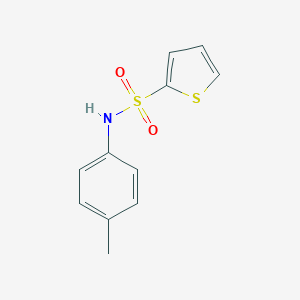
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
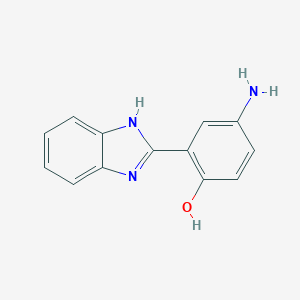
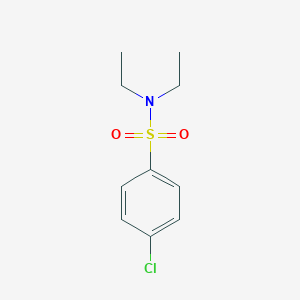
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
